
4-Bromo-N-hydroxybenzimidamide
Descripción general
Descripción
4-Bromo-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 4-Bromo-N-hydroxybenzimidamide involves various methods. One method involves boiling 4-bromobenzonitrile under reflux with hydroxylamine hydrochloride and sodium bicarbonate in ethanol . The reaction mixture is stirred under reflux for a few hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is diluted with cold water. The resulting precipitate is then filtered off and washed with cold water .Molecular Structure Analysis
The InChI code for 4-Bromo-N-hydroxybenzimidamide is 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Bromo-N-hydroxybenzimidamide is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Multifunctional Probe for Ions Detection : A study by Zhao et al. (2019) utilized a compound integrating 4-bromo-2-hydroxybenzaldehyde for detecting ions like Cu2+, Al3+, and Ca2+. The compound demonstrated potential for applications in living cells and zebrafish, highlighting its versatility in biological and environmental contexts (Zhao et al., 2019).
Structural and Vibrational Studies : Arunagiri et al. (2018) synthesized a compound named (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, which was analyzed for its structural properties. This research adds to the understanding of the molecular structure and vibrational characteristics of bromo-substituted compounds (Arunagiri et al., 2018).
Environmental Dechlorination and Dehalogenation : Van den Tweel et al. (1987) investigated the environmental breakdown of compounds like 4-bromo- and 4-iodobenzoate. This research is crucial for understanding the ecological impact and degradation pathways of bromo-substituted compounds (Van den Tweel et al., 1987).
Synthesis and Biological Activity : A study by Mehta (2013) focused on synthesizing various compounds from 4-bromo-2-hydroxy benzoic acid hydrazide and analyzing their antibacterial and antifungal activities. This highlights the potential pharmaceutical applications of bromo-substituted compounds (Mehta, 2013).
Histamine Synthesis Inhibition in Humans : Levine (1966) explored the effects of 4-bromo-3-hydroxybenzyloxyamine on histamine synthesis in humans, indicating potential medical applications in controlling histamine-related responses (Levine, 1966).
Metabolic Pathways of Psychoactive Drugs : Carmo et al. (2005) studied the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in various species, including humans. This research is vital for understanding the metabolic and toxicological profiles of psychoactive substances (Carmo et al., 2005).
Mecanismo De Acción
While the specific mechanism of action for 4-Bromo-N-hydroxybenzimidamide is not provided in the search results, bromodomain-containing protein 4 (BRD4), which is related to the compound, is known to play a significant role in cancer therapy . BRD4 acts synergistically with other targets of small-molecule drugs in cancer, suggesting that the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .
Safety and Hazards
The safety information for 4-Bromo-N-hydroxybenzimidamide indicates that it is classified under the GHS07 hazard pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
Research on bromodomain-containing protein 4 (BRD4), which is related to 4-Bromo-N-hydroxybenzimidamide, suggests potential future directions. BRD4 has emerged as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . This could provide a new theoretical reference for understanding the relationship between lipid metabolism and ferroptosis .
Propiedades
IUPAC Name |
4-bromo-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIZOZPSSURRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940889 | |
| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-hydroxybenzimidamide | |
CAS RN |
19227-14-6 | |
| Record name | 4-Bromo-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate](/img/structure/B7721133.png)
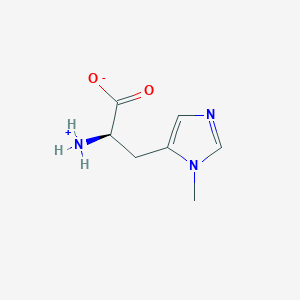

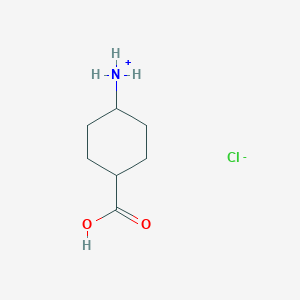
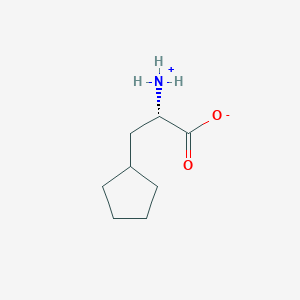


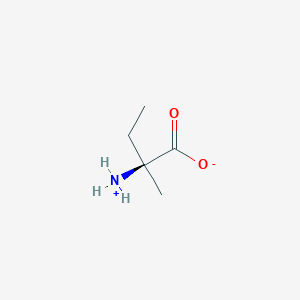
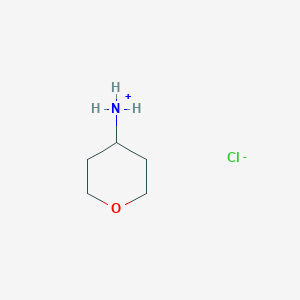
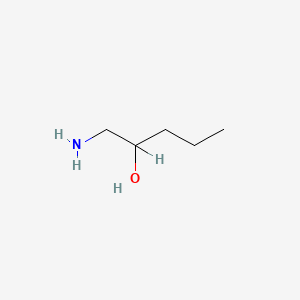
![(3S,4R)-4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B7721192.png)

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B7721204.png)
